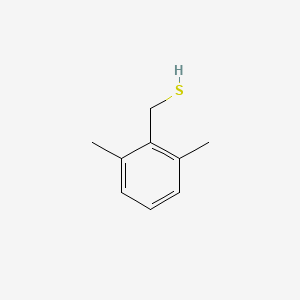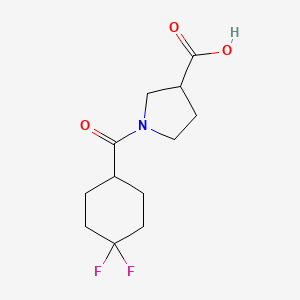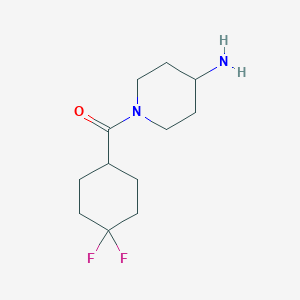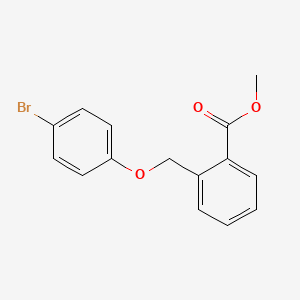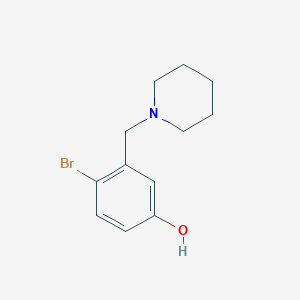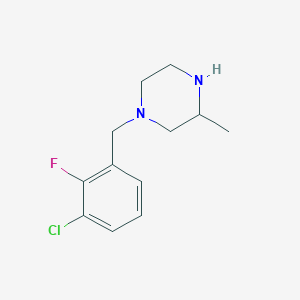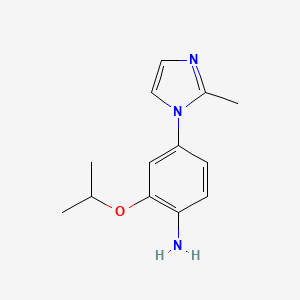![molecular formula C10H9BrF2O2 B7974447 1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7974447.png)
1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of a bromo and difluoroethoxy substituent on a phenyl ring, attached to an ethanone group. This compound is a white to off-white solid with a distinct odor and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one typically involves the following steps:
Reaction of 4-bromo-2-fluorophenol with 2,2-difluoroethanol: This step forms the 2,2-difluoroethoxy group on the phenyl ring.
Formation of the ethanone group: The intermediate product is then reacted with acetyl chloride in the presence of a base to form the ethanone group[][1].
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials[][1].
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and difluoroethoxy groups play a crucial role in its binding affinity and specificity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[4-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
1-(4-Bromo-2-fluorophenyl)ethanone: Lacks the difluoroethoxy group, which may affect its reactivity and applications.
2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one: Similar structure but with different positioning of the bromo and difluoroethoxy groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-bromo-2-(2,2-difluoroethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-6(14)8-3-2-7(11)4-9(8)15-5-10(12)13/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVZQXPWGWDPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
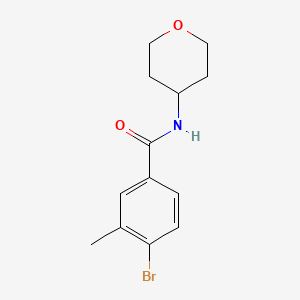
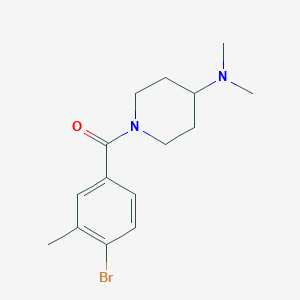
![Ethyl[(5-methoxypyridin-3-yl)methyl]amine](/img/structure/B7974378.png)
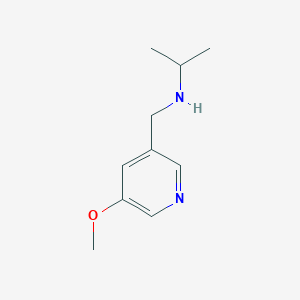
![1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one](/img/structure/B7974384.png)
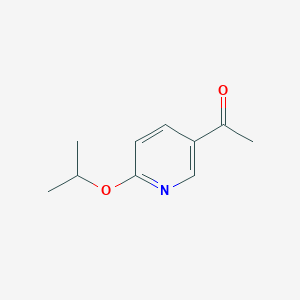
![N-methyl-4-[(methylamino)methyl]piperidine-1-carboxamide](/img/structure/B7974398.png)
